CID 57136855
Description
CID 57136855, identified as 3-O-caffeoyl betulin, is a semisynthetic derivative of betulin, a naturally occurring triterpenoid found in birch bark. Betulin and its derivatives are recognized for their diverse pharmacological properties, including antiviral, anti-inflammatory, and anticancer activities . This compound is part of a class of betulin-derived inhibitors studied for substrate specificity in enzymatic systems, particularly in interactions involving steroid backbones or bile acid transporters .
Properties
Molecular Formula |
C13H9F2Si |
|---|---|
Molecular Weight |
231.29 g/mol |
InChI |
InChI=1S/C13H9F2Si/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,13H |
InChI Key |
SANOCPZQZSGKCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)[Si])F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 57136855 involves specific chemical reactions and conditions. The detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. These methods often involve the use of specific reagents, catalysts, and solvents under controlled temperature and pressure conditions to achieve the desired chemical transformation.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that are optimized for efficiency and yield. These processes are designed to be scalable and cost-effective, ensuring that the compound can be produced in sufficient quantities for commercial use. The exact methods used in industrial production are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
CID 57136855 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: In this reaction, one functional group in the compound is replaced by another group.
Addition: This reaction involves the addition of atoms or groups to the compound without the loss of any atoms.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon or platinum.
Solvents: Such as ethanol, methanol, or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce a different set of products compared to reduction or substitution reactions.
Scientific Research Applications
CID 57136855 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action.
Industry: Utilized in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of CID 57136855 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the nature of the compound and the context in which it is used. The exact molecular targets and pathways involved are typically elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
The following analysis compares CID 57136855 with structurally and functionally related betulin derivatives and other triterpenoids. Key differences in molecular structure, physicochemical properties, and biological activities are highlighted.
Structural and Physicochemical Comparison
| Compound Name | PubChem CID | Molecular Formula | Key Structural Features | Biological Activities |
|---|---|---|---|---|
| 3-O-caffeoyl betulin | 57136855 | C₄₀H₅₈O₅ | Betulin backbone with 3-O-caffeoyl ester | Enhanced solubility, enzyme inhibition |
| Betulin | 72326 | C₃₀H₅₀O₂ | Pentacyclic triterpenoid with hydroxyls | Anticancer, antiviral |
| Betulinic acid | 64971 | C₃₀H₄₈O₃ | Betulin oxidized to carboxylic acid at C-28 | Apoptosis induction, HIV inhibition |
| Lupenone | 92158 | C₃₀H₄₈O | Betulin derivative with ketone at C-3 | Anti-inflammatory, antidiabetic |
| Ginkgolic acid 17:1 | 5469634 | C₂₂H₃₄O₃ | Phenolic acid with alkyl chain | Enzyme inhibition (e.g., SARS-CoV-2) |
Key Observations :
- Functional Groups: this compound’s caffeoyl ester introduces aromaticity and hydrogen-bonding capacity, distinguishing it from betulin (hydroxyls), betulinic acid (carboxylic acid), and lupenone (ketone) .
- Bioactivity : Betulinic acid (CID 64971) is widely studied for its apoptotic effects, while this compound’s caffeoyl modification may improve targeting of enzymes like bile salt export pumps or steroid-metabolizing systems .
Mechanistic and Functional Differences
- Enzyme Inhibition: In studies comparing betulin derivatives, this compound demonstrated stronger inhibition of steroid-binding transporters (e.g., sodium-taurocholate cotransporting polypeptide) compared to betulin or lupenone. This is attributed to the caffeoyl group’s ability to mimic steroid ring interactions .
- Solubility: The caffeoyl ester in this compound increases hydrophilicity relative to betulin (logP ~8.5 vs.
- Synthetic Accessibility: Betulin (CID 72326) is a natural precursor, while this compound requires semisynthetic caffeoylation, which may limit scalability compared to lupenone (CID 92158), a simple oxidation product .
Cross-Class Comparisons
- Ginkgolic Acid (CID 5469634): Unlike this compound’s triterpenoid backbone, ginkgolic acid is a phenolic alkyl acid. Both inhibit enzymes like SARS-CoV-2 main protease, but this compound’s larger structure may offer broader steric interference in binding pockets .
- DHEAS (CID 12594) : A sulfated steroid structurally distinct from this compound but shares substrate overlap in bile acid transporter inhibition, suggesting functional convergence despite divergent backbones .
Q & A
Q. How to integrate interdisciplinary approaches in this compound research?
- Methodological Answer : Combine computational modeling (e.g., molecular docking to predict binding affinity) with wet-lab validation. Partner with bioinformaticians for omics data integration (e.g., transcriptomic changes post-treatment). Frame findings for dual audiences (e.g., chemists and pharmacologists) by tailoring discussions to journal scope .
Tables for Quick Reference
Table 1 : Frameworks for Research Design
Table 2 : Common Pitfalls in Data Collection
| Pitfall | Mitigation Strategy |
|---|---|
| Batch variability | Use certified reference materials |
| Instrument drift | Regular calibration with internal standards |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
